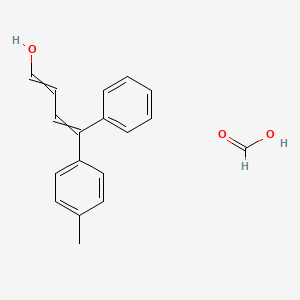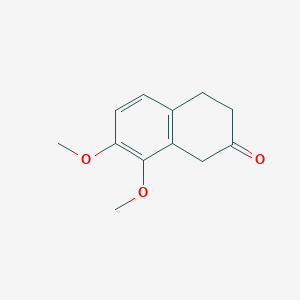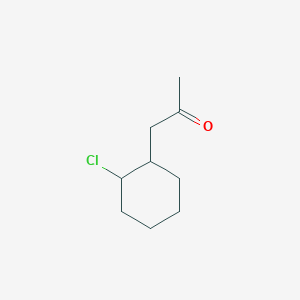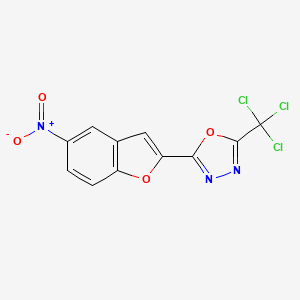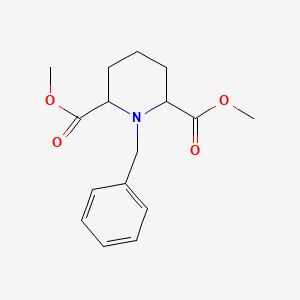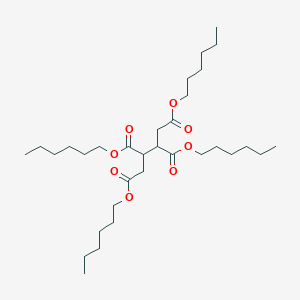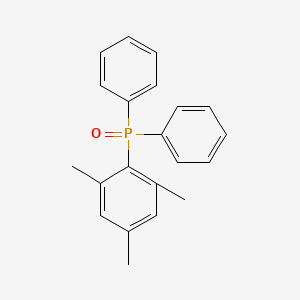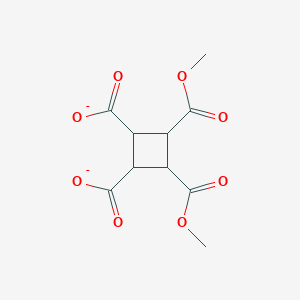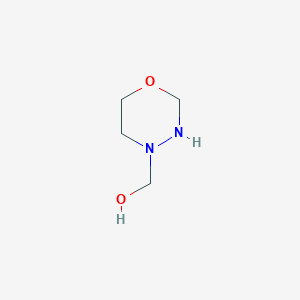
(1,3,4-Oxadiazinan-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3,4-Oxadiazinan-4-yl)methanol is a heterocyclic compound that features a six-membered ring containing three nitrogen atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,4-Oxadiazinan-4-yl)methanol typically involves the reaction of acetophenone derivatives with cyanoacetic acid hydrazide. The reaction is carried out in acetic acid as a solvent, and the mixture is stirred for several hours to yield the desired product . Another method involves the cycloaddition of azaoxyallyl cations with nitrones, which can be generated in situ from α-halohydroxamates in the presence of sodium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3,4-Oxadiazinan-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazinanones.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazinanones and reduced derivatives, which can have different functional groups attached to the nitrogen or oxygen atoms in the ring.
Applications De Recherche Scientifique
(1,3,4-Oxadiazinan-4-yl)methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (1,3,4-Oxadiazinan-4-yl)methanol involves its interaction with biological targets such as enzymes and receptors. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit enzyme function . The compound’s antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: Another heterocyclic compound with similar applications in medicinal chemistry and materials science.
1,3,4-Oxadiazole: Known for its use in developing drugs and materials for OLEDs.
Oxadiazinan-5-one: A related compound with antimicrobial and antioxidant properties.
Uniqueness
(1,3,4-Oxadiazinan-4-yl)methanol is unique due to its specific ring structure, which provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
90816-02-7 |
|---|---|
Formule moléculaire |
C4H10N2O2 |
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
1,3,4-oxadiazinan-4-ylmethanol |
InChI |
InChI=1S/C4H10N2O2/c7-4-6-1-2-8-3-5-6/h5,7H,1-4H2 |
Clé InChI |
SMMRVDNBSNQBPD-UHFFFAOYSA-N |
SMILES canonique |
C1COCNN1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)

